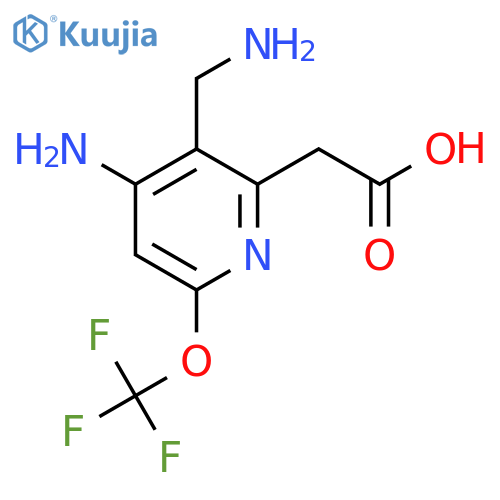

Cas no 1806231-00-4 (4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid)

4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid

-

- インチ: 1S/C9H10F3N3O3/c10-9(11,12)18-7-1-5(14)4(3-13)6(15-7)2-8(16)17/h1H,2-3,13H2,(H2,14,15)(H,16,17)

- InChIKey: ILRSEKAESYMKIF-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC(=C(CN)C(CC(=O)O)=N1)N)(F)F

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 301

- 疎水性パラメータ計算基準値(XlogP): -1.7

- トポロジー分子極性表面積: 112

4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022003515-500mg |

4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid |

1806231-00-4 | 97% | 500mg |

$1,078.00 | 2022-03-31 | |

| Alichem | A022003515-1g |

4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid |

1806231-00-4 | 97% | 1g |

$1,797.60 | 2022-03-31 |

4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid 関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

9. Book reviews

4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acidに関する追加情報

4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic Acid: A Comprehensive Overview

4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid, also known by its CAS number CAS No. 1806231-00-4, is a highly specialized organic compound with significant applications in the fields of pharmacology, agrochemistry, and biotechnology. This compound has garnered considerable attention due to its unique structural features and promising biological activities. Recent studies have highlighted its potential in drug discovery and development, particularly in the context of targeting specific enzymes and receptors involved in various disease pathways.

The molecular structure of 4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid is characterized by a pyridine ring substituted with amino groups at positions 2 and 3, a trifluoromethoxy group at position 6, and an acetic acid moiety at position 2. This arrangement confers the compound with unique electronic properties and enhances its ability to interact with biological targets. The presence of multiple functional groups, including amino and trifluoromethoxy groups, contributes to its versatility in chemical reactions and biological interactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for large-scale production. The synthesis process involves the strategic introduction of functional groups to the pyridine ring, followed by purification steps to isolate the final product.

In terms of applications, 4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid has shown remarkable potential in the development of novel therapeutic agents. For instance, studies published in reputable journals such as Journal of Medicinal Chemistry and Nature Communications have demonstrated its ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest that the compound could serve as a lead molecule for the development of drugs targeting Alzheimer's disease and related conditions.

Beyond pharmacology, this compound has also found applications in agrochemistry. Its ability to modulate plant growth regulators has led to its exploration as a potential ingredient in agricultural chemicals. Recent research indicates that it can enhance crop resilience against environmental stressors, such as drought and salinity, by influencing plant hormone signaling pathways. This dual functionality underscores its value as a multi-purpose chemical entity.

The incorporation of a trifluoromethoxy group into the molecular structure plays a pivotal role in determining the compound's pharmacokinetic properties. Studies have shown that this group enhances metabolic stability and improves bioavailability, making it an attractive candidate for drug delivery systems. Additionally, the amino groups present in the molecule facilitate its interaction with biological targets, further enhancing its therapeutic potential.

In conclusion, 4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methods and biological research, positions it as a key player in future innovations within pharmacology and agrochemistry. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both human health and sustainable agriculture.

1806231-00-4 (4-Amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-acetic acid) 関連製品

- 1105229-88-6(N-(4-fluorophenyl)methyl-1-6-(furan-2-yl)pyridazin-3-ylpiperidine-3-carboxamide)

- 859179-67-2(N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide)

- 2227749-25-7(2-methoxy-5-(2S)-oxiran-2-ylpyridine)

- 276695-32-0(2-(N-Benzylmethylsulfonamido)Acetic Acid)

- 1119090-11-7(2-[2-(cyclopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 2107688-74-2(Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate)

- 211244-82-5(8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one)

- 1396814-53-1(1-methyl-2-oxo-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-1,2-dihydropyridine-3-carboxamide)

- 886746-58-3(4,8-di(5-bromothiophene-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole)

- 1396813-92-5(N-4-(dimethylamino)but-2-yn-1-yl-2-methoxy-5-methylbenzene-1-sulfonamide)